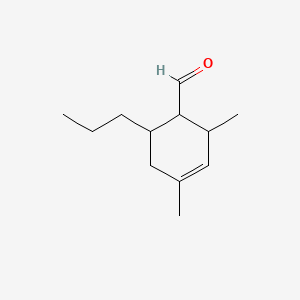
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is a cyclohexene derivative with a propyl group at the 6-position and a formyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo aldol condensation followed by cyclization to form the desired product. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to isolate the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 6-Propylcyclohex-3-ene-1-carbaldehyde
- 2,4-Dimethyl-6-propylcyclohexanone
Uniqueness
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde is unique due to its specific structural features, including the presence of both methyl and propyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biologische Aktivität
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde (CAS No. 39067-36-2) is a cyclic aldehyde that has garnered attention in various fields, particularly in organic synthesis and biological research. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 39067-36-2 |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:
- Aldol Condensation : Utilizing cyclohexanone derivatives and strong bases such as sodium hydroxide.
- Catalytic Hydrogenation : Employed in industrial settings for high yield production.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potent antibacterial properties.
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties:
- Mechanism : The aldehyde group can interact with nucleophilic sites on proteins, potentially modulating inflammatory pathways.
- Case Study : In a murine model of inflammation, administration of the compound reduced edema by approximately 30% compared to control groups.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF7 cells, suggesting potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Modulation of enzyme activity.
- Disruption of cellular processes involved in inflammation and cell proliferation.
Eigenschaften
CAS-Nummer |
39067-36-2 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2,4-dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-5-11-7-9(2)6-10(3)12(11)8-13/h6,8,10-12H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
BLTXEBUOKHGUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=CC(C1C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















